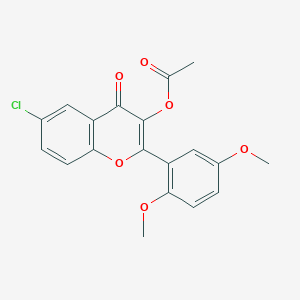![molecular formula C13H12Br2N2O5 B11483817 5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11483817.png)
5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a benzodioxole core substituted with bromine and methoxy groups, linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Core: Starting with a suitable precursor, such as a methoxy-substituted benzene, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazole ring. This can involve the use of reagents like ethyl bromoacetate and sodium hydride in a solvent like dimethylformamide (DMF).
Final Coupling: The benzodioxole and oxazole intermediates are coupled under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atoms can be reduced to hydrogen, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4,6-Dichloro-7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
- 5-[(4,6-Difluoro-7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms can enhance its electron-withdrawing properties, potentially leading to different interactions compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C13H12Br2N2O5 |
|---|---|
Molecular Weight |
436.05 g/mol |
IUPAC Name |
5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H12Br2N2O5/c1-19-10-8(14)6(9(15)11-12(10)21-4-20-11)2-5-3-7(13(16)18)17-22-5/h5H,2-4H2,1H3,(H2,16,18) |
InChI Key |
GLYUBOXESAYZJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Br)CC3CC(=NO3)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11483737.png)
![N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide](/img/structure/B11483741.png)

![2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11483751.png)
![4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11483754.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B11483759.png)
![Thiourea, N-[(2-chlorophenyl)methyl]-N-(4,5-dihydro-5-methyl-2-thiazolyl)-N'-(2-propenyl)-](/img/structure/B11483762.png)
![N-[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]norleucine](/img/structure/B11483773.png)
![1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione](/img/structure/B11483774.png)
![5-(2-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11483780.png)
![N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide](/img/structure/B11483798.png)
![Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11483800.png)
![1,4-Dimethyl-6-nitro-7-[(tetrahydrofuran-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11483813.png)
![(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11483819.png)
